2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The incorporation of a trifluoromethyl group and a pyridazinyl moiety into the quinoxaline structure enhances its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated quinoxalines with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines with enhanced biological activities .
Scientific Research Applications
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and disease progression . The trifluoromethyl group enhances the compound’s binding affinity to these targets, increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities but lower potency.
Pyridazine: Shares the pyridazinyl moiety but lacks the quinoxaline core, resulting in different pharmacological properties.
Piperazine: Commonly used in drug design but lacks the combined activity of the quinoxaline and pyridazinyl groups.
Uniqueness
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is unique due to its combined structural features, which confer enhanced biological activity and specificity. The presence of the trifluoromethyl group further distinguishes it from other compounds, providing increased stability and binding affinity to molecular targets .
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16-11-21-12-3-1-2-4-13(12)22-16/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRKJTYNXGUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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